2,3,4-Trimethoxyamphetamine hydrochloride

描述

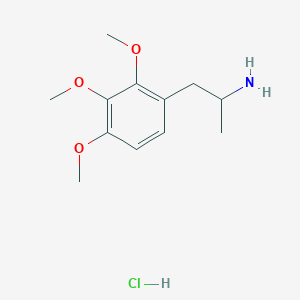

1-(2,3,4-Trimethoxyphenyl)propan-2-amine hydrochloride (CAS: 5688-80-2) is a synthetic amphetamine derivative characterized by a phenylpropan-2-amine backbone substituted with three methoxy (-OCH₃) groups at the 2-, 3-, and 4-positions of the aromatic ring. It is commonly referred to as Trimethoxyamphetamine (TMA) and exists as a green crystalline solid in its hydrochloride form . The compound’s structural complexity and substitution pattern influence its physicochemical properties, such as solubility and melting point, as well as its pharmacological behavior.

属性

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3;/h5-6,8H,7,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJDZRKZVGCGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=C(C=C1)OC)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6010-77-1 | |

| Record name | TMA-3 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439PB3FQ7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation primarily at the amine group or aromatic ring. Common oxidizing agents and conditions include:

| Reagent | Conditions | Major Products | Notes |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic or neutral aqueous media | Quinones, hydroxylated derivatives | Aromatic ring oxidation dominates under these conditions. |

| Chromium trioxide (CrO₃) | Acidic conditions | Ketones (via amine oxidation) | Selective oxidation of the amine to a nitro group is possible. |

Mechanistic Insights :

Electron-donating methoxy groups activate the aromatic ring toward electrophilic oxidation. The amine group may oxidize to nitro or hydroxylamine intermediates depending on the reagent strength.

Reduction Reactions

Reduction targets the amine group or aromatic substituents:

| Reagent | Conditions | Major Products | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Secondary amine derivatives | Reduces carbonyl groups if present; preserves aromatic methoxy groups. |

| Sodium borohydride (NaBH₄) | Methanol, room temperature | Partial reduction intermediates | Limited utility due to milder reducing power. |

Example Pathway :

Reduction of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine hydrochloride with LiAlH₄ yields deprotonated amine derivatives, retaining the methoxy-substituted aromatic system.

Substitution Reactions

The methoxy groups participate in nucleophilic/electrophilic substitutions:

| Reagent | Conditions | Major Products | Notes |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | Basic conditions (NaOH) | Alkylated methoxy derivatives | O-Methylation competes with N-alkylation. |

| Nitric acid (HNO₃) | Sulfuric acid catalysis | Nitrated aromatic derivatives | Regioselectivity influenced by methoxy groups' positions. |

Key Observation :

Electrophilic substitution occurs preferentially at the para position relative to methoxy groups due to steric and electronic effects.

Salt Formation and Acid-Base Reactions

The hydrochloride salt readily undergoes acid-base reactions:

Comparative Reactivity with Analogues

Reactivity trends compared to related trimethoxyamphetamines:

| Compound | Oxidation Sensitivity | Substitution Reactivity | Reduction Stability |

|---|---|---|---|

| 2,4,5-Trimethoxyamphetamine HCl | High (due to methoxy positioning) | Moderate | Low |

| 2,3,4-Trimethoxyamphetamine HCl | Moderate | High (para-substitution) | Moderate |

| 3,4,5-Trimethoxyamphetamine HCl | Low | Low | High |

Data synthesized from structural analogs .

Industrial-Scale Reaction Considerations

-

Continuous Flow Reactors : Enhance yield and safety for oxidation and reduction steps.

-

Purification : Recrystallization (ethanol/water) or chromatography isolates high-purity products.

科学研究应用

Chemistry

1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound is studied for its interactions with biological systems:

- Receptor Interaction: It acts as a serotonin receptor agonist, influencing neurotransmitter release and reuptake.

- Biochemical Pathways: The compound may affect serotonergic and dopaminergic pathways, indicating potential mood modulation effects.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Serotonin Agonism | Modulates serotonin levels affecting mood and cognition |

| Antimicrobial Activity | Exhibits varying degrees of activity against fungal strains |

| Cytotoxicity | Shows potential anticancer properties in specific cell lines |

Medicine

Research explores its therapeutic potential:

- Neuropharmacology: Investigated for treatment options in mood disorders due to its influence on serotonin pathways.

- Anticancer Research: Studies indicate certain derivatives may inhibit cancer cell growth by activating apoptotic pathways.

Table 2: Cytotoxicity Studies

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| CM-M345 | 2.6 ± 0.2 | HCT116 (Colorectal Cancer) |

| BP-C4 | 8.6 | HFF-1 (Fibroblast) |

Industrial Applications

The compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties make it suitable for creating specialized compounds in various industrial applications.

Case Studies and Research Findings

-

Antifungal Activity Study:

- A series of alkaloids similar to 1-(2,3,4-trimethoxyphenyl)propan-2-amine were tested against Candida and Aspergillus species, revealing significant antifungal activity.

-

Antiproliferative Effects:

- Diarylpentanoids derived from related structures showed promising results in inhibiting cancer cell growth through p53 activation pathways.

-

Neurotransmitter Interaction:

- Research highlighted the compound's potential use in treating mood disorders by modulating neurotransmitter levels in the brain.

作用机制

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways and physiological responses .

相似化合物的比较

Comparison with Structural Analogs

Isomeric Trimethoxyamphetamines

The positional arrangement of methoxy groups on the phenyl ring significantly alters physical and biological properties (Table 1):

| Compound Name | Methoxy Positions | Melting Point (°C, hydrochloride) | CAS Number |

|---|---|---|---|

| 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (TMA-3) | 2,3,4 | 148–149 | 1083-09-6 |

| 1-(2,3,5-Trimethoxyphenyl)propan-2-amine (TMA-4) | 2,3,5 | 118–119 | 1082-23-1 |

| 1-(2,3,6-Trimethoxyphenyl)propan-2-amine (TMA-5) | 2,3,6 | 124–125 | 23693-14-3 |

| 1-(2,4,6-Trimethoxyphenyl)propan-2-amine (TMA-6) | 2,4,6 | 207–208 | 20513-16-0 |

Key Findings :

- Melting Points : TMA-6 exhibits the highest melting point (207–208°C), likely due to symmetrical substitution enhancing crystal lattice stability .

- Pharmacological Impact : Positional isomerism affects receptor binding and metabolic pathways. For example, TMA-3 (2,3,4-substitution) is reported to have distinct serotonergic activity compared to TMA-6 .

Substituted Phenylpropan-2-amines with Fewer Methoxy Groups

Dimethoxy Derivatives

- 1-(3,4-Dimethoxyphenyl)propan-2-amides : Synthesized via acylation of 1-(3,4-dimethoxyphenyl)propan-2-amine, these compounds lack the third methoxy group, reducing steric hindrance and altering electronic properties. This simplifies synthesis but diminishes lipophilicity compared to trimethoxy analogs .

- 2C-T-7 (4-Propylthio-2,5-dimethoxyphenethylamine hydrochloride) : Features two methoxy groups and a propylthio substituent, enhancing serotonin receptor affinity. The absence of a third methoxy group differentiates its pharmacokinetics from TMA derivatives .

Monomethoxy Derivatives

Substituted Phenylpropan-2-amines with Non-Methoxy Groups

Fluorinated Analogs

- 1-(4-Fluorophenyl)propan-2-amine Hydrochloride : The electronegative fluorine substituent increases metabolic stability and dopamine receptor affinity compared to methoxy groups. Market analyses project growth in its industrial applications due to these properties .

- 4-FMA (N-Methyl-1-(4-fluorophenyl)propan-2-amine hydrochloride) : N-methylation enhances lipophilicity and CNS penetration, distinguishing it from TMA derivatives .

Deuterated and Methyl-Substituted Analogs

Structurally Divergent Analogs with Methoxy Groups

- Trimetazidine Dihydrochloride : A piperazine derivative with a 2,3,4-trimethoxyphenyl group, used as a coronary vasodilator. The piperazine ring introduces distinct pharmacological effects compared to TMA’s amphetamine backbone .

- Methoxisopropamine Hydrochloride: An arylcyclohexylamine with a 3-methoxyphenyl group. The cyclohexanone ring confers rigidity, altering binding kinetics at NMDA receptors compared to TMA .

生物活性

1-(2,3,4-Trimethoxyphenyl)propan-2-amine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-(2,3,4-Trimethoxyphenyl)propan-2-amine is classified as an amine compound with the molecular formula . Its structure features a trimethoxyphenyl group which contributes to its biological interactions. The compound is often utilized as a precursor in synthesizing more complex organic molecules and has been investigated for its interactions with various biological receptors and enzymes.

The biological activity of 1-(2,3,4-trimethoxyphenyl)propan-2-amine is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist , influencing serotonin release and reuptake. This interaction can lead to alterations in mood, perception, and cognition. Additionally, it may affect dopamine and norepinephrine pathways, suggesting a multifaceted mechanism of action that could be relevant for therapeutic applications.

Antimicrobial Activity

Research has shown that compounds similar to 1-(2,3,4-trimethoxyphenyl)propan-2-amine exhibit varying degrees of antimicrobial activity. For instance:

- Minimum Inhibitory Concentrations (MICs) : Compounds tested against various fungal strains demonstrated MIC values indicating their effectiveness. Compounds with MICs below 20 μg/mL were classified as highly active .

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| Compound A | <20 | High |

| Compound B | 20–62.5 | Moderate |

| Compound C | >250 | Inactive |

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of related compounds. For example:

- Growth Inhibition : Certain derivatives have shown significant cytotoxic effects on breast cancer cells while exhibiting low toxicity towards normal cells. The presence of specific structural motifs was found to enhance these effects .

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| CM-M345 | 2.6 ± 0.2 | HCT116 (Colorectal) |

| BP-C4 | 8.6 | HFF-1 (Fibroblast) |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-(2,3,4-trimethoxyphenyl)propan-2-amine:

- Antifungal Activity : A study examined a series of alkaloids with similar structures, revealing that certain derivatives displayed significant antifungal activity against strains such as Candida spp. and Aspergillus spp. .

- Antiproliferative Effects : Another research focused on diarylpentanoids derived from similar amine structures showed promising results in inhibiting cancer cell growth through p53 activation pathways .

- Neurotransmitter Interaction : Investigations into the compound's interaction with serotonin receptors highlighted its potential use in treating mood disorders by modulating neurotransmitter levels in the brain.

常见问题

Q. What are the common synthetic pathways for 1-(2,3,4-Trimethoxyphenyl)propan-2-amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves:

- Alkylation : Starting with a 2,3,4-trimethoxyphenyl precursor, alkylation introduces the propan-2-amine backbone.

- Reduction : A nitro or imine intermediate is reduced using agents like lithium aluminum hydride or catalytic hydrogenation.

- Hydrochloride Formation : The free amine is treated with HCl to form the hydrochloride salt, improving stability and crystallinity . Intermediates are characterized via NMR (to confirm methoxy and amine groups), HPLC (purity >95%), and mass spectrometry (molecular ion verification) .

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

Key methods include:

- 1H/13C NMR : To verify the positions of methoxy groups and the amine-propanol backbone.

- HPLC-PDA : For purity assessment and detection of byproducts (e.g., incomplete alkylation derivatives).

- X-ray crystallography : Resolves stereochemical ambiguities in the crystalline hydrochloride form .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions, minimizing over-reduction byproducts.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for methoxy group substitutions.

- Process Intensification : Continuous flow reactors reduce batch variability and improve heat management in industrial-scale synthesis .

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they validated experimentally?

Hypotheses include:

- Receptor Binding : Structural analogs (e.g., methoxyamphetamines) show affinity for serotonin and dopamine transporters. Competitive binding assays (e.g., radioligand displacement) validate interactions .

- Enzyme Inhibition : Methoxy groups may inhibit cytochrome P450 enzymes. In vitro assays using liver microsomes quantify metabolic stability .

Q. How do the positions of methoxy groups influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- 2,3,4-Trimethoxy Substitution : Enhances lipophilicity and CNS penetration compared to mono- or dimethoxy analogs.

- Ortho-Methoxy Groups : Increase steric hindrance, reducing off-target binding. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses in target receptors .

Data Contradiction and Experimental Design

Q. How should researchers address contradictory reports on this compound’s biological activity?

Contradictions may arise from:

- Purity Variability : Impurities (e.g., residual solvents) can skew assay results. Cross-validate using batches analyzed via LC-MS .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor binding kinetics. Standardize protocols (e.g., IC50 determination at pH 7.4) .

Q. What controls are essential in designing toxicity studies for this compound?

Critical controls include:

- Vehicle Controls : To isolate solvent effects (e.g., DMSO cytotoxicity).

- Positive/Negative Controls : Compare against known toxins (e.g., staurosporine) and inert compounds (e.g., mannitol).

- Metabolite Profiling : Monitor hepatic metabolites (via LC-MS/MS) to distinguish parent compound effects from metabolic byproducts .

Methodological Challenges

Q. What strategies mitigate instability of the free amine during synthesis?

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation during amine handling.

- Low-Temperature Workup : Quench reactions at 0–5°C to minimize degradation.

- Immediate Salt Formation : Convert the free amine to hydrochloride immediately post-synthesis .

Q. How can computational tools aid in predicting this compound’s pharmacokinetics?

- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity), CNS permeability, and CYP450 inhibition.

- Molecular Dynamics : Simulates membrane diffusion rates based on methoxy group hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。